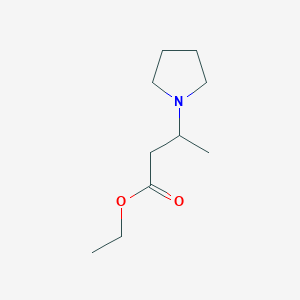













|
REACTION_CXSMILES
|
N1CCCC1.CC1C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)CC(C)=O.[BH4-].[Na+].C([O:30][C:31](=O)[CH2:32][CH:33]([N:35]1[CH2:39][CH2:38][CH2:37][CH2:36]1)[CH3:34])C>CO.CC(OC)(C)C.C1(C)C=CC=CC=1>[N:35]1([CH:33]([CH3:34])[CH2:32][CH2:31][OH:30])[CH2:39][CH2:38][CH2:37][CH2:36]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(C)N1CCCC1)=O
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 72 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with an aqueous solution of NaOH (1% w/w, 50 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with TBME (3×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with TBME
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |